molecular formula C9H20ClNO2 B13664942 tert-Butyl 3-(dimethylamino)propanoate hydrochloride

tert-Butyl 3-(dimethylamino)propanoate hydrochloride

Cat. No.: B13664942
M. Wt: 209.71 g/mol
InChI Key: LPQYQKDKRIPAIW-UHFFFAOYSA-N
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Description

tert-Butyl 3-(dimethylamino)propanoate hydrochloride is an organic compound with the molecular formula C₉H₂₀ClNO₂. It is commonly used in organic synthesis and serves as a building block for various chemical reactions. The compound is known for its stability and reactivity, making it a valuable reagent in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 3-(dimethylamino)propanoate hydrochloride can be synthesized through several methods. One common approach involves the reaction of tert-butyl 3-bromopropanoate with dimethylamine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(dimethylamino)propanoate hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and strong bases like sodium hydroxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution: Products vary depending on the nucleophile used.

    Oxidation: Typically results in the formation of carboxylic acids or ketones.

    Reduction: Leads to the formation of alcohols or amines.

Scientific Research Applications

tert-Butyl 3-(dimethylamino)propanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(dimethylamino)propanoate hydrochloride involves its reactivity with various nucleophiles and electrophiles. The compound’s dimethylamino group can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is facilitated by the electron-donating nature of the dimethylamino group, which enhances the nucleophilicity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-(dimethylamino)propanoate hydrochloride is unique due to its combination of a tert-butyl ester and a dimethylamino group. This combination imparts distinct reactivity and stability, making it a versatile reagent in organic synthesis. Its ability to undergo a wide range of chemical reactions and its applications in various fields highlight its importance in scientific research and industrial processes.

Properties

Molecular Formula

C9H20ClNO2

Molecular Weight

209.71 g/mol

IUPAC Name

tert-butyl 3-(dimethylamino)propanoate;hydrochloride

InChI

InChI=1S/C9H19NO2.ClH/c1-9(2,3)12-8(11)6-7-10(4)5;/h6-7H2,1-5H3;1H

InChI Key

LPQYQKDKRIPAIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCN(C)C.Cl

Origin of Product

United States

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